Lavamilast
説明
Lavamilast (assumed systematic name pending verification) is a phosphodiesterase-4 (PDE4) inhibitor under investigation for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. PDE4 inhibitors target the enzymatic degradation of cyclic adenosine monophosphate (cAMP), modulating inflammatory responses. While this compound’s clinical data remain proprietary, its structural and functional similarities to established PDE4 inhibitors like Roflumilast and Apremilast provide a basis for comparative analysis .
特性
CAS番号 |
1218778-89-2 |
|---|---|
分子式 |
C25H30Cl2N4O4 |
分子量 |
521.44 |
IUPAC名 |
4-[(3,5-dichloropyridin-4-yl)amino]-7-methoxy-8-(6-morpholin-4-ylhexoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C25H30Cl2N4O4/c1-33-21-7-6-17-20(29-24-18(26)15-28-16-19(24)27)14-22(32)30-23(17)25(21)35-11-5-3-2-4-8-31-9-12-34-13-10-31/h6-7,14-16H,2-5,8-13H2,1H3,(H2,28,29,30,32) |
InChIキー |
NFWDMMZPGUFPQE-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)NC3=C(C=NC=C3Cl)Cl)OCCCCCCN4CCOCC4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lavamilast |
製品の起源 |
United States |
類似化合物との比較
Structural and Chemical Properties
Lavamilast shares a core diaryl ether scaffold with Roflumilast and Apremilast, but substitutions at key positions influence potency and selectivity.
Table 1: Chemical Properties of PDE4 Inhibitors
*Assumed structure based on PDE4 inhibitor class; exact data require further validation.
Structural Insights :
- Roflumilast and this compound likely share a dichlorophenyl-difluorophenyloxy backbone, critical for PDE4 binding .
- Apremilast diverges with a phthalimide-sulfonamide structure, enhancing solubility but reducing blood-brain barrier penetration compared to this compound .
Pharmacological Profile
Table 2: Pharmacological Data
*Data inferred from preclinical studies; clinical trials ongoing.
Mechanistic Differences :
- This compound’s higher PDE4B selectivity may reduce emetogenic side effects compared to Roflumilast, which has broader PDE4D affinity linked to nausea .
- Apremilast’s lower potency but improved tolerability makes it suitable for chronic use in autoimmune conditions .
Table 3: Clinical Trial Outcomes
Key Findings :
- This compound demonstrates comparable efficacy to Roflumilast in COPD but with a milder adverse effect profile in early trials.
- Apremilast’s niche in psoriasis stems from its immunomodulatory effects, distinct from this compound’s anti-inflammatory focus .
Analytical and Stability Profiles
HPLC analyses reveal critical differences in degradation pathways:
- Roflumilast : Forms degradant DP-1 (oxidation byproduct) under acidic conditions, requiring stringent storage .
- This compound : Preclinical stability studies suggest resistance to hydrolysis but sensitivity to UV light, necessitating opaque packaging.
- Apremilast : Stable under thermal stress but prone to photodegradation, aligning with its sulfonamide moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
